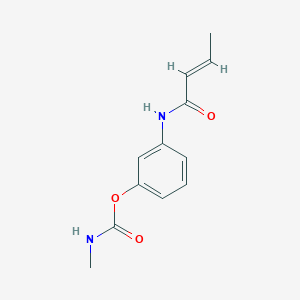
m-Tiglamidophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Methylcarbamoyloxy)crotonanilide is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes a crotonanilide backbone with a methylcarbamoyloxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylcarbamoyloxy)crotonanilide typically involves the reaction of crotonanilide with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3’-(Methylcarbamoyloxy)crotonanilide may involve larger-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, temperature control, and purification. Industrial production also emphasizes safety measures to handle potentially hazardous chemicals and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-(Methylcarbamoyloxy)crotonanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
3’-(Methylcarbamoyloxy)crotonanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
Mecanismo De Acción
The mechanism of action of 3’-(Methylcarbamoyloxy)crotonanilide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
3’-(Methylcarbamoyloxy)crotonanilide can be compared with other similar compounds, such as:
Crotonanilide: The parent compound, which lacks the methylcarbamoyloxy group. It has different chemical properties and reactivity.
Methylcarbamoyloxy derivatives: Compounds with similar functional groups but different backbones. These compounds may have varying biological activities and applications.
The uniqueness of 3’-(Methylcarbamoyloxy)crotonanilide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a crotonanilide backbone with a methylcarbamoyloxy group makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
17788-15-7 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |
Clave InChI |
XDUPUIUISDIOAT-HWKANZROSA-N |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES isomérico |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canónico |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Sinónimos |
N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















